(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride
Overview
Description
“(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative with the CAS Number: 380430-56-8 . It has a molecular weight of 194.98 and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .
Synthesis Analysis
This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it can form C-C bonds by reacting with aryl or vinyl halides . The Suzuki-Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis
The linear formula of “this compound” is C8H10BNO4 .Chemical Reactions Analysis
As mentioned earlier, this compound is used in Suzuki-Miyaura coupling reactions . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 194.98 and a linear formula of C8H10BNO4 .Scientific Research Applications
1. Application in Electrochemical Biosensors
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride demonstrates significant utility in the field of electrochemical biosensors. The compound, due to its affinity for 1,2- and 1,3-diols, is utilized in the construction of glucose sensors, offering a non-enzymatic approach to glucose detection. This is pivotal in monitoring blood glucose levels, especially for individuals with diabetes. Furthermore, the compound's versatility extends to the detection of a variety of compounds, including hydroxy acids and fluoride ions, showcasing its broad applicability in the biosensing domain (Anzai, 2016).
2. Role in Organic Optoelectronics
In the realm of organic optoelectronics, this compound plays a significant role, particularly in the fabrication of organic light-emitting diodes (OLEDs). This compound is part of the BODIPY-based materials, recognized for their promising potential in various applications such as sensors, organic thin-film transistors, and organic photovoltaics. The compound's involvement in OLEDs, as part of the BODIPY-based materials, contributes to the advancement of 'metal-free' infrared emitters, which is a significant development in the field of optoelectronics (Squeo & Pasini, 2020).
3. Implications in Drug Discovery
The compound also finds its applications in drug discovery, especially in the design and development of boronic acid drugs. Boronic acids, including this compound, are being increasingly incorporated in medicinal chemistry endeavors due to their potential in enhancing drug potency and improving pharmacokinetic profiles. The unique properties of boronic acids make them attractive candidates for drug discovery projects, and they have been part of the discovery process for FDA-approved drugs as well as several others in clinical trials (Plescia & Moitessier, 2020).
4. Contribution to Corrosion Inhibition
In industrial applications, especially in acidic solutions used for cleaning metals, this compound contributes as an effective corrosion inhibitor. The presence of heteroatoms in the molecules of such inhibitors plays a critical role in preventing metallic dissolution in aggressive acidic media. This characteristic makes it an economic and efficient choice for protecting metals and alloys in industrial cleaning processes (Goyal et al., 2018).
5. Utilization in Cosmetics
Finally, in the cosmeceutical industry, this compound and its derivatives demonstrate multifunctional properties when used as ingredients in topical formulations. They exhibit a spectrum of activities, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. These properties suggest their potential as anti-aging agents, preservatives, and agents for correcting hyperpigmentation, among other uses in cosmetic formulations (Taofiq et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diol-containing compounds . This compound could potentially be used in the development of sensors for detecting saccharides and glycosylated biomolecules .
Mode of Action
The compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it can form carbon-carbon (C-C) bonds by reacting with aryl or vinyl halides . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound plays a role in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the boron moiety is transferred from the boronic acid to palladium .
Result of Action
The compound is used as a key reagent in the synthesis of boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .
Action Environment
The action, efficacy, and stability of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride can be influenced by various environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura (SM) coupling reaction . This reaction involves the formation of carbon-carbon bonds by the reaction with aryl or vinyl halides . The process involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Cellular Effects
For instance, they can bind to diols, a property that has been exploited in the development of sensors for detecting saccharides and glycosylated biomolecules .
Molecular Mechanism
The molecular mechanism of action of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is primarily through its role in the Suzuki-Miyaura coupling reaction . In this reaction, the compound acts as a source of boron, facilitating the transmetalation process where organic groups are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura coupling reaction .
properties
IUPAC Name |
(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMZZWSCDMMVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586008 | |
Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-56-8 | |
Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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